

# Technical Support Center: Interpreting Hemoglobin Analysis in the Presence of Voxelotor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Voxelotor**

Cat. No.: **B611706**

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on interpreting hemoglobin analysis data for patients treated with **Voxelotor**. **Voxelotor**, a hemoglobin S (HbS) polymerization inhibitor, directly binds to hemoglobin, which can lead to significant interference with common laboratory analysis methods. This guide offers troubleshooting advice and frequently asked questions to navigate these challenges.

## Frequently Asked Questions (FAQs) & Troubleshooting

**Q1:** Why are we observing unexpected peaks or split peaks in our HPLC or capillary electrophoresis results for patients on **Voxelotor**?

**A1:** The presence of **Voxelotor** leads to the formation of a covalent bond with the N-terminal valine of the  $\alpha$ -globin chain of hemoglobin.<sup>[1][2][3]</sup> This creates **Voxelotor**-hemoglobin complexes that have different charge and mass properties from native hemoglobin. Consequently, these complexes elute at different retention times in High-Performance Liquid Chromatography (HPLC) and migrate differently in Capillary Zone Electrophoresis (CZE), resulting in split peaks or the appearance of new, unexpected peaks.<sup>[1][3][4]</sup> For instance, in HPLC, a split peak in the HbS window or a new peak in the HbD window is commonly observed.<sup>[3][4][5]</sup>

Q2: How does **Voxelotor** interference affect the quantification of different hemoglobin fractions (HbS, HbA, HbA2, HbF)?

A2: **Voxelotor**'s binding is not specific to HbS and can occur with other hemoglobin types like HbA, HbA2, and HbF, leading to the formation of complexes with these as well.[\[2\]](#)[\[3\]](#)[\[6\]](#) This interference prevents the accurate quantification of all hemoglobin species by traditional HPLC and CZE methods.[\[2\]](#)[\[6\]](#) The reporting of HbS percentage, which is crucial for managing sickle cell disease patients, becomes unreliable.[\[4\]](#)[\[6\]](#)

Q3: We are seeing a decrease in the calculated percentage of HbS and a concurrent appearance of a peak in the HbD window on our HPLC chromatogram. Is this an accurate representation of the patient's hemoglobin composition?

A3: No, this is a known analytical interference caused by **Voxelotor**. The **Voxelotor**-HbS complex often co-elutes in the retention window typically associated with HbD on many HPLC systems.[\[3\]](#)[\[4\]](#) This can lead to an artificially decreased HbS percentage and a falsely elevated or newly appearing HbD fraction.[\[3\]](#) It is critical not to interpret this as a true change in the patient's hemoglobin genotype. The appearance of this peak can, however, be an indicator of patient compliance with **Voxelotor** therapy.[\[3\]](#)

Q4: Can we still use HPLC and CZE for qualitative analysis of hemoglobin variants in patients on **Voxelotor**?

A4: While quantitative analysis is unreliable, these methods can still provide qualitative information. The presence of the characteristic split peaks or additional peaks can confirm the presence of **Voxelotor**-hemoglobin adducts.[\[1\]](#)[\[4\]](#) However, caution is advised as the altered migration patterns can sometimes mimic other hemoglobin variants, potentially leading to misidentification.[\[7\]](#)

Q5: What are the alternative methods for accurate hemoglobin analysis in the presence of **Voxelotor**?

A5: Mass spectrometry (MS) is a more reliable method for analyzing hemoglobin in patients treated with **Voxelotor**.[\[4\]](#)[\[8\]](#) MS can differentiate between native hemoglobin and the **Voxelotor**-hemoglobin complex based on their mass-to-charge ratio.[\[4\]](#) This allows for the qualitative identification of the **Voxelotor**-alpha chain complex.[\[4\]](#) Top-down proteomics

approaches using high-resolution mass spectrometry can aid in the characterization of unknown hemoglobin variants in the presence of such interferences.[\[9\]](#)

Q6: How should we report hemoglobin analysis results for patients on **Voxelotor**?

A6: It is crucial to acknowledge the limitations of the analytical method used. Reports should clearly state that the patient is on **Voxelotor** and that the quantitative results for hemoglobin fractions by HPLC or CZE are likely inaccurate due to drug interference.[\[6\]](#) Some laboratories have adopted a practice of reporting the "total HbS" by summing the native HbS peak and the **Voxelotor**-adduct peak, but the clinical equivalence of the **Voxelotor**-HbS complex to native HbS is still a subject of investigation.[\[4\]\[10\]](#) Consensus guidelines for reporting are still needed.[\[6\]](#)

## Quantitative Data Summary

The following tables summarize the expected impact of **Voxelotor** on key hematological parameters and the typical interference observed in common analytical methods.

Table 1: Clinical and Hematological Effects of **Voxelotor**

| Parameter                   | Effect Observed with<br><b>Voxelotor</b> Treatment | Reference                                |
|-----------------------------|----------------------------------------------------|------------------------------------------|
| Hemoglobin (Hb)             | Significant increase (e.g., >1.0 g/dL)             | <a href="#">[11]</a>                     |
| Reticulocyte Count          | Decrease                                           | <a href="#">[3]</a> <a href="#">[11]</a> |
| Indirect Bilirubin          | Decrease                                           | <a href="#">[3]</a> <a href="#">[11]</a> |
| Lactate Dehydrogenase (LDH) | Decrease                                           | <a href="#">[3]</a>                      |

Table 2: Analytical Interference of **Voxelotor** in Hemoglobin Analysis

| Analytical Method                    | Observed Interference                                                         | Impact on Quantification                                                                                         | Reference  |
|--------------------------------------|-------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|------------|
| HPLC (Cation-Exchange)               | Split peak in the HbS window; appearance of a new peak in the HbD window.     | Inaccurate quantification of HbS, HbA2, and HbF. Falsely decreased HbS and falsely elevated or new HbD.          | [3][4][5]  |
| Capillary Zone Electrophoresis (CZE) | Split peaks for HbA2 and HbF; shoulder on the HbS peak.                       | Inaccurate quantification of multiple hemoglobin species.                                                        | [1][4][12] |
| Mass Spectrometry (MS)               | Detection of a mass shift corresponding to the Voxelotor-alpha chain complex. | Allows for qualitative identification of the drug-hemoglobin adduct. Quantitative methods are under development. | [4][8]     |

## Experimental Protocols

### 1. High-Performance Liquid Chromatography (HPLC) for Hemoglobin Variant Analysis

- Principle: This method separates hemoglobin variants based on their charge differences using a cation-exchange column and a salt gradient.
- Standard Protocol (e.g., Bio-Rad Variant II  $\beta$ -thalassemia short program):
  - Whole blood is collected in an EDTA tube.
  - Hemolysate is prepared by lysing red blood cells to release hemoglobin.
  - The hemolysate is injected into the HPLC system.

- Hemoglobin fractions are separated on a cation-exchange column using a programmed buffer gradient.
- Detection is performed by monitoring the absorbance at 415 nm.
- Quantification is based on the area under the curve for each eluting peak.
- Challenges with **Voxelotor**: The **Voxelotor**-HbS complex co-elutes with or near other hemoglobin variants, primarily appearing in the HbD window, leading to inaccurate quantification of HbS.[\[3\]](#)[\[4\]](#)
- Troubleshooting:
  - Unexpected Peaks: If an unexpected peak appears in the HbD window for a patient with a known sickle cell genotype, inquire about **Voxelotor** treatment.
  - Inaccurate Quantification: Do not report absolute percentages of hemoglobin fractions. Add a comment to the report indicating the presence of **Voxelotor** interference.
  - Confirmation: If possible, confirm findings with an alternative method like mass spectrometry.

## 2. Capillary Zone Electrophoresis (CZE) for Hemoglobin Analysis

- Principle: Hemoglobin variants are separated in a silica capillary based on their electrophoretic mobility in a buffered electrolyte.
- Standard Protocol:
  - A hemolysate is prepared from a whole blood sample.
  - The sample is injected into the capillary filled with buffer.
  - A high voltage is applied across the capillary.
  - Hemoglobin variants migrate at different velocities based on their charge-to-size ratio and are detected as they pass a detector.

- Challenges with **Voxelotor**: **Voxelotor**-hemoglobin complexes exhibit altered electrophoretic mobility, causing split peaks, particularly for HbA2 and HbF, and a characteristic "shoulder" on the HbS peak.[\[4\]](#)[\[12\]](#)
- Troubleshooting:
  - Altered Electropherogram: Be aware that the presence of **Voxelotor** will alter the expected migration pattern.
  - Quantification Issues: Similar to HPLC, quantitative results will be inaccurate.

### 3. Mass Spectrometry (MS) for Hemoglobin Analysis

- Principle: This technique measures the mass-to-charge ratio of ionized molecules, allowing for the precise determination of molecular weights.
- General Protocol for Intact Globin Chain Analysis:
  - Hemolysate is prepared from whole blood.
  - The sample is diluted and introduced into the mass spectrometer via electrospray ionization (ESI).
  - The mass-to-charge ratios of the intact globin chains ( $\alpha$ ,  $\beta$ ,  $\delta$ ,  $\gamma$ ) are measured.
- Application with **Voxelotor**: The binding of **Voxelotor** to the  $\alpha$ -globin chain results in a predictable mass increase. This allows for the detection of the **Voxelotor**- $\alpha$ -chain complex, confirming the presence of the drug's effect.[\[4\]](#)
- Advantages: MS provides a more definitive identification of the **Voxelotor**-hemoglobin adduct compared to chromatographic or electrophoretic methods.

## Visualizations



[Click to download full resolution via product page](#)

Caption: **Voxelotor**'s mechanism of action.

[Click to download full resolution via product page](#)

Caption: Workflow for hemoglobin analysis.



[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Concentration of voxelotor in sickle cell disease can be estimated using electrophoresis and high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Influence of Voxelotor–hemoglobin complexes in the estimation of hemoglobin S levels by the current standard of care laboratory evaluation techniques [frontiersin.org]
- 4. Voxelotor (GBT440) produces interference in measurements of hemoglobin S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Voxelotor Treatment Interferes With Quantitative and Qualitative Hemoglobin Variant Analysis in Multiple Sickle Cell Disease Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. MALDI-MS Mass Spectrometry Analysis of Hemoglobin Variants: a Top-Down Approach to the Characterization of Hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnosing Hb Variants Using Top-Down Proteomics [thermofisher.com]
- 10. Impact of Voxelotor on Red Blood Cell Exchange Therapeutic Procedures: Evaluation of Multi-Institutional Procedure Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Technical Support Center: Interpreting Hemoglobin Analysis in the Presence of Voxelotor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611706#strategies-for-interpreting-hemoglobin-analysis-data-in-the-presence-of-voxelotor>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)